![molecular formula C13H13N3O3 B4368836 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4368836.png)
1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPPA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MPPA is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid exerts its effects by inhibiting the activity of 15-lipoxygenase, which is an enzyme that plays a key role in the production of various inflammatory mediators. By inhibiting the activity of this enzyme, 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can reduce inflammation and prevent the development of various diseases. 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the aggregation of beta-amyloid protein, which is a key pathological feature of Alzheimer's disease.
Biochemical and Physiological Effects:
1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of various inflammatory mediators, including leukotrienes and prostaglandins. 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been found to reduce the aggregation of beta-amyloid protein, which is a key pathological feature of Alzheimer's disease. Additionally, 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a potent inhibitor of 15-lipoxygenase, which makes it an ideal tool for studying the role of this enzyme in various diseases. 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments. For example, 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to have poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid research. One area of research is the development of more efficient synthesis methods for 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, which could increase its availability for use in lab experiments. Another area of research is the development of 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid derivatives that have improved solubility in water, which could make them more useful for certain experiments. Additionally, further research is needed to explore the potential applications of 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease.
Scientific Research Applications
1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its use as a potent inhibitor of the enzyme 15-lipoxygenase, which has been linked to the development of various diseases, including cancer, inflammation, and cardiovascular diseases. 1-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
properties
IUPAC Name |
1-methyl-5-[(2-methylphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-5-3-4-6-10(8)15-12(17)11-9(13(18)19)7-14-16(11)2/h3-7H,1-2H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSFYIPNSYIGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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